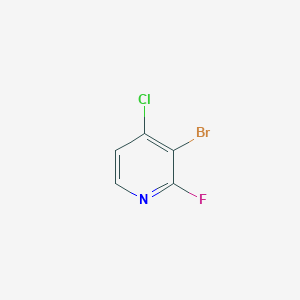

3-Bromo-4-chloro-2-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-4-3(7)1-2-9-5(4)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJHJIKXWPRUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Chloro 2 Fluoropyridine and Analogous Halopyridines

Regioselective Halogenation and Functionalization Strategies

Achieving the desired 3-bromo-4-chloro-2-fluoro substitution pattern on a pyridine (B92270) ring is a significant chemical challenge. Regioselectivity, the ability to target a specific position on the ring for reaction, is paramount. Several advanced organic chemistry techniques are employed to control the placement of halogen atoms.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. wikipedia.orgbaranlab.org The principle involves a directing metalation group (DMG) on the pyridine ring that complexes with a strong organolithium base. wikipedia.org This complexation facilitates the removal of a proton (deprotonation) from the position immediately adjacent (ortho) to the DMG, creating a lithiated intermediate. This intermediate can then react with an electrophile to introduce a new substituent with high precision. wikipedia.orgbaranlab.org

In the context of halopyridines, existing substituents like fluorine or chlorine can act as DMGs. harvard.edu For instance, a fluorine atom can direct the lithiation to the C-3 position. Subsequent quenching with a bromine source, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), would install a bromine atom at the desired location. The strength of the DMG, the choice of the lithium base (e.g., n-butyllithium, sec-butyllithium), and the reaction temperature are critical factors that influence the outcome and prevent side reactions. baranlab.orgharvard.edu Combining DoM with subsequent cross-coupling reactions further expands the utility of this method for creating complex pyridine scaffolds. znaturforsch.com

A more direct route to 3-bromo-4-chloro-2-fluoropyridine involves the electrophilic bromination of a suitable precursor, namely 4-chloro-2-fluoropyridine (B1350377). The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.org However, the activating effect of the C-2 fluorine and the directing effect of the C-4 chlorine guide the incoming electrophile.

In this reaction, the C-2 fluoro group is an ortho, para-director, while the C-4 chloro is also an ortho, para-director. Their combined influence strongly directs the incoming bromonium ion (Br+) to the C-3 position, which is ortho to both the C-2 and C-4 substituents. A common reagent for this transformation is bromine (Br₂) in a solvent like carbon tetrachloride, often performed at low temperatures to control reactivity. chemicalbook.com The reaction proceeds to install the bromine atom at the C-3 position, yielding the target compound.

A representative reaction is shown below:

Scheme 1: Electrophilic Bromination of 4-chloro-2-fluoropyridine(Note: A specific literature image for this exact reaction is not available, this is a representative scheme.)

Introducing a fluorine atom onto a pyridine ring is often accomplished via nucleophilic aromatic substitution (SNAr), commonly known as the Halex (halogen exchange) reaction. ucla.edu This is particularly effective for positions activated by electron-withdrawing groups, such as the C-2 and C-4 positions of the pyridine ring. googleapis.com

In a typical Halex reaction, a dichloropyridine precursor is treated with a nucleophilic fluoride (B91410) source. chemicalbook.com Alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) are commonly used, often in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. googleapis.comchemicalbook.com The chlorine atom at the C-2 position is significantly more reactive towards nucleophilic substitution than the one at C-4. This allows for the selective replacement of the C-2 chlorine with fluorine to produce a 2-fluoropyridine (B1216828) derivative, a key type of intermediate for the final product. googleapis.com The use of phase-transfer catalysts or specific conditions like spray-drying can enhance the reactivity of the fluoride salt. nih.gov

Precursor Synthesis and Intermediate Derivatization for Target Compound Formation

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors. These precursors are typically synthesized from simpler, more readily available pyridine derivatives through a series of controlled chemical transformations.

The primary precursor for the electrophilic bromination step is 4-chloro-2-fluoropyridine. nih.gov This intermediate is most commonly synthesized from 2,4-dichloropyridine (B17371) via a nucleophilic fluorination (Halex) reaction as described in section 2.1.3. The higher reactivity of the C-2 position in 2,4-dichloropyridine allows for selective substitution, yielding 4-chloro-2-fluoropyridine.

Another important synthetic strategy involves the diazotization of an aminopyridine, known as the Balz-Schiemann reaction. For example, 2-bromo-4-fluoropyridine (B1291336) can be prepared from 2-bromo-4-aminopyridine by treating it with tetrafluoroboric acid (HBF₄) and sodium nitrite (B80452). chemicalbook.com This generates a diazonium salt which then decomposes to install the fluorine atom. Such intermediates can then be further functionalized.

The synthesis of this compound is a prime example of a stepwise approach to creating a multi-halogenated heterocycle. A logical and documented synthetic sequence begins with a commercially available dichloropyridine and introduces the remaining halogens one by one.

A plausible and efficient pathway is as follows:

Fluorination: Start with 2,4-dichloropyridine. A selective nucleophilic aromatic substitution (Halex reaction) using a fluoride source like KF or CsF replaces the more reactive C-2 chlorine with fluorine. This step yields the key intermediate, 4-chloro-2-fluoropyridine. googleapis.comchemicalbook.com

Bromination: The resulting 4-chloro-2-fluoropyridine is then subjected to electrophilic bromination. As discussed in section 2.1.2, the directing effects of the existing fluorine and chlorine substituents guide the bromine to the C-3 position, completing the synthesis of this compound. chemicalbook.com

The table below summarizes the key reactions in this stepwise synthesis.

Interactive Data Table: Key Synthetic Steps

| Step | Starting Material | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2,4-Dichloropyridine | CsF, DMSO, 110°C | 4-Chloro-2-fluoropyridine | Nucleophilic Fluorination (Halex) chemicalbook.com |

| 2 | 4-Chloro-2-fluoropyridine | Br₂, CCl₄, low temp. | This compound | Electrophilic Bromination chemicalbook.com |

This controlled, stepwise introduction ensures high regioselectivity and is a fundamental strategy for accessing complex and highly functionalized pyridine structures.

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

The successful synthesis of specifically substituted halopyridines hinges on the careful control of reaction parameters. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring elevated temperatures and the use of strong acids or Lewis acid catalysts to proceed. nih.govnih.gov The position of the halogen substituents significantly influences the reactivity of the pyridine ring, with different isomers showing varied reaction rates. rsc.org

Solvent Systems and Temperature Regimes in Halogenation Processes

The choice of solvent and the operating temperature are paramount in directing the outcome of halogenation reactions on pyridine rings. The polarity and protic or aprotic nature of the solvent can dramatically influence reaction rates and selectivity.

In studies of N-arylation of halogenated pyridines, dipolar aprotic solvents have been shown to be superior. For instance, when evaluating solvents for the reaction of halogenated pyridines with amines, Dimethyl Sulfoxide (DMSO) was found to be more effective than Dimethylformamide (DMF), Dimethylacetamide (DMA), and N-Methyl-2-pyrrolidone (NMP). rsc.org The combination of a weak inorganic base like potassium carbonate (K₂CO₃) with DMSO can create a superbasic medium, which may accelerate the deprotonation of reactants. rsc.org However, the use of polar protic solvents such as water (H₂O) and methanol (B129727) (MeOH) can lead to the formation of complex mixtures and incomplete reactions. researchgate.net

Temperature is another critical factor. While higher temperatures can increase reaction rates, they can also promote the formation of undesired by-products. For example, prolonged heating at elevated temperatures has been observed to increase the formation of self-condensation products. researchgate.net In some electrophilic halogenations, lower temperatures (e.g., -78°C) have been utilized to achieve very high selectivity, whereas room temperature reactions resulted in mixtures of isomers. nih.gov Conversely, certain radical chlorinations require high temperatures to initiate the reaction. youtube.com The optimal temperature is therefore highly dependent on the specific reaction mechanism—be it ionic, radical, or metal-catalyzed.

Table 1: Effect of Solvent and Temperature on Halopyridine Reactions

| Solvent | Temperature (°C) | Base | Outcome | Reference |

|---|---|---|---|---|

| DMSO | 70 | K₂CO₃ | Superior yield and selectivity | rsc.org |

| DMF | 70 | K₂CO₃ | Moderate yield | rsc.org |

| DMA | 70 | K₂CO₃ | Moderate yield | rsc.org |

| NMP | 70 | K₂CO₃ | Moderate yield | rsc.org |

| MeCN | 70-100 | Various | Screened, but generally less effective than DMSO | researchgate.net |

| Toluene | 70-100 | Various | Screened, but generally less effective than DMSO | researchgate.net |

| H₂O / MeOH | 70-100 | Various | Formation of complex mixtures, incomplete reaction | researchgate.net |

This table is generated based on findings from studies on analogous halopyridine reactions.

Catalytic and Reagent Selection in Multi-Step Synthesis

The synthesis of complex molecules like this compound often involves multiple steps where the choice of catalysts and reagents is crucial for success. youtube.comyoutube.com Metal-catalyzed cross-coupling reactions, for example, are a cornerstone of modern organic synthesis, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.netresearchgate.net

Catalytic systems involving transition metals like palladium and nickel are widely used for functionalizing pyridines. acs.org The choice of ligand is critical; for instance, 1,10-phenanthroline (B135089) has been used as a ligand to direct the C-3 olefination of pyridines. acs.org In other approaches, photoredox catalysis under mild and redox-neutral conditions has enabled the atom-economical cross-coupling of halopyridines with unactivated alkenes. researchgate.net

Reagent selection extends beyond catalysts. For halogenation, traditional reagents like elemental halides (e.g., Br₂) often require harsh conditions, such as the presence of strong Brønsted or Lewis acids. nih.govcdnsciencepub.com To circumvent this, milder and more selective halogenating agents have been developed. N-halosuccinimides (NCS for chlorination, NBS for bromination) are common reagents that can offer better control. nih.gov In one study, using NBS at -78°C in dichloromethane (B109758) (CH₂Cl₂) resulted in excellent regioselectivity for bromination. nih.gov For fluorination, reagents like AgF₂ have been reported for the direct 2-fluorination of pyridines. nih.gov The synthesis of specific isomers can also be achieved through a Sandmeyer-type reaction, where an aminopyridine is converted to the corresponding halopyridine using reagents like sodium nitrite and hydrohalic acids. chemicalbook.comchemicalbook.com

Table 2: Comparison of Reagents for Pyridine Halogenation

| Halogenation Type | Reagent(s) | Conditions | Characteristics | Reference(s) |

|---|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | Room Temperature | Lower yield and selectivity compared to bromination | nih.gov |

| Chlorination | Hexachloroethane | 0°C | Used for electrophilic chlorination at low temperature | youtube.com |

| Bromination | N-Bromosuccinimide (NBS) | -78°C | High yield (92%) and excellent selectivity (>20:1) | nih.gov |

| Bromination | Bromine (Br₂) / Strong Acid | Elevated Temperature | Harsh conditions, potential for regioisomeric mixtures | nih.govcdnsciencepub.com |

| Iodination | N-Iodosuccinimide (NIS) | Room Temperature | Effective for iodination of Zincke imine intermediates | nih.gov |

| Fluorination | AgF₂ | N/A | Used for direct 2-fluorination of pyridine N-oxides | nih.gov |

This table is generated based on findings from studies on analogous halopyridine reactions.

Sustainable Synthesis Approaches in Halogenated Pyridine Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their halogenated derivatives to reduce environmental impact. nih.gov This involves developing methods that are more energy-efficient, use renewable feedstocks, reduce waste, and avoid hazardous solvents and reagents. acsgcipr.orgresearchgate.net

One significant approach is the synthesis of pyridines from renewable biomass. acsgcipr.org Researchers have developed thermo-catalytic processes to produce pyridines directly from glycerol, a byproduct of biodiesel production, and ammonia (B1221849) using zeolite catalysts like HZSM-5. rsc.org Optimal conditions for this conversion were found to be 550 °C, achieving a carbon yield of pyridines up to 35.6%. rsc.org Although this method produces a mixture of pyridines, it represents a significant step towards a bio-based chemical industry. acsgcipr.orgrsc.org

Another green strategy is the use of mechanochemistry, which involves solvent-free reactions conducted by grinding or milling. This technique can lead to higher yields, shorter reaction times, and reduced waste compared to conventional solution-phase synthesis. researchgate.net The synthesis of 2-phenylimidazo[1,2-α]pyridine, a related heterocyclic compound, has been successfully demonstrated using manual grinding and vortex mixing, highlighting the potential of mechanochemistry in this field. researchgate.net

Furthermore, the use of water as a solvent and the development of catalyst-free reaction conditions are key areas of sustainable synthesis. nih.govnih.gov An eco-friendly aqueous approach has been reported for the synthesis of imidazole-based pyrimidine (B1678525) hybrids, which avoids the use of volatile organic solvents. nih.gov Similarly, catalyst-free methods for the formylation of fluoropyridines have been developed, reducing the reliance on potentially toxic and expensive metal catalysts. nih.gov These innovations pave the way for more environmentally benign manufacturing processes for halogenated pyridine compounds.

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 4 Chloro 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring, particularly when substituted with multiple halogens, is a key substrate for nucleophilic aromatic substitution (SNAr) reactions. The reactivity and regioselectivity of these reactions on 3-bromo-4-chloro-2-fluoropyridine are governed by the interplay of electronic and steric factors of the halogen substituents.

Regioselectivity of Halogen Displacement by Various Nucleophiles (Bromine, Chlorine, Fluorine)

In polyhalogenated pyridines, the position of nucleophilic attack is highly dependent on the nature of the halogen atoms and their positions on the ring. The order of leaving group ability in SNAr reactions is generally F > Cl > Br > I, which is inverse to their order in nucleophilic aliphatic substitution. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a Meisenheimer complex, which is stabilized by electron-withdrawing groups. Fluorine, being the most electronegative halogen, provides the strongest activation for nucleophilic attack at the carbon to which it is attached.

For this compound, the fluorine at the 2-position and the chlorine at the 4-position are the most likely sites for nucleophilic attack due to the activating effect of the pyridine nitrogen. The bromine at the 3-position is generally less reactive in SNAr reactions. Studies on related polyhalogenated pyridines have shown that substitution often occurs preferentially at the 2- or 4-positions. acs.org For instance, in reactions of 2-fluoropyridines with various nucleophiles, the fluoride (B91410) is readily displaced. acs.org Similarly, SNAr reactions on 4-halopyridines are also common. acs.org

The regioselectivity can be influenced by the nucleophile itself. Hard nucleophiles may favor attack at the more electron-deficient position, while softer nucleophiles might show different selectivity. However, in the case of this compound, the strong electron-withdrawing nature of the fluorine atom typically directs nucleophilic attack to the C2-position.

Impact of Electronic and Steric Effects of Halogen Substituents on SNAr Reactivity

The reactivity of halogenated pyridines in SNAr reactions is a delicate balance of electronic and steric effects.

Electronic Effects: The order of reactivity for halogens as leaving groups in SNAr reactions (F > Cl > Br > I) is dominated by their inductive electron-withdrawing effect. libretexts.org The highly electronegative fluorine atom at the 2-position in this compound makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack. The chlorine atom at the 4-position also contributes to the activation of the ring, though to a lesser extent than fluorine. The bromine at the 3-position has a weaker electron-withdrawing effect compared to fluorine and chlorine.

Steric Effects: Steric hindrance can also play a role in determining the site of nucleophilic attack. However, in this compound, the positions susceptible to attack (C2 and C4) are adjacent to the relatively small nitrogen atom and other halogens. While the bromine atom is larger than chlorine and fluorine, its position at C3 is less likely to sterically hinder attack at C2 or C4.

Computational studies, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) maps, can provide insights into the most probable sites for nucleophilic attack. wuxibiology.com For polyhalogenated heterocycles, the position with the largest LUMO lobe is often the most reactive towards nucleophiles. wuxibiology.com

Kinetic Profiling and Competition Experiments in SNAr Mechanisms

Kinetic studies and competition experiments are crucial for elucidating the mechanisms of SNAr reactions and understanding the relative reactivity of different halogen sites. In competitive experiments involving different halogens on an aromatic ring, the reaction rates often follow the order F > Cl > Br. researchgate.net This is because the energy barrier for the formation of the intermediate Meisenheimer complex is lower for the more electronegative halogens.

Theoretical calculations can predict the activation energies for nucleophilic attack at different positions, providing a quantitative measure of regioselectivity. wuxibiology.com For example, in a related polyhalogenated system, the calculated activation energies for nucleophilic attack at two different chloro-substituted carbons showed a significant difference, correctly predicting the experimentally observed selective reaction at one position. wuxibiology.com

Competition experiments where a limited amount of nucleophile is reacted with the polyhalogenated pyridine can directly reveal the most reactive site. The product distribution from such an experiment would correspond to the kinetic preference for substitution at each halogenated position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they exhibit different selectivity patterns compared to SNAr reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the formation of carbon-carbon bonds. libretexts.orglibretexts.org The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl >> F. libretexts.org This is the reverse of the trend observed in SNAr reactions and is governed by the ease of oxidative addition of the C-X bond to the palladium(0) catalyst.

In the case of this compound, the C-Br bond at the 3-position is the most likely site for palladium-catalyzed cross-coupling. The C-Cl and C-F bonds are significantly less reactive under standard Suzuki-Miyaura conditions. libretexts.org This differential reactivity allows for selective functionalization of the bromine-substituted position.

The choice of palladium catalyst and ligands is crucial for the success of the coupling reaction. sigmaaldrich.comnih.gov Various phosphine (B1218219) ligands have been developed to enhance the reactivity and scope of these transformations. nih.gov For example, in the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid, the choice of the palladium precursor and base significantly influenced the reaction conversion. researchgate.net

Table 1: Regioselectivity in Palladium-Catalyzed Suzuki-Miyaura Coupling

Studies on related polyhalogenated pyridines have demonstrated the feasibility of selective Suzuki-Miyaura reactions. For instance, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids showed a specific order of substitution, highlighting the influence of both electronic and steric factors. nih.gov

Copper-Mediated Coupling Reactions for Heteroatom Incorporation

Copper-mediated coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, are valuable methods for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. researchgate.netresearchgate.net These reactions often provide complementary reactivity to palladium-catalyzed processes.

The classic Ullmann reaction typically requires harsh conditions, but modern modifications using ligands have made the process milder. researchgate.netresearchgate.net Copper-catalyzed N-arylation of amines with aryl halides is a common application. Similar to palladium catalysis, the reactivity of aryl halides in copper-mediated couplings generally follows the order I > Br > Cl. Therefore, for this compound, the C-Br bond is the most probable site for copper-mediated heteroatom incorporation.

The Chan-Lam coupling utilizes boronic acids as the aryl source for coupling with nucleophiles like amines, alcohols, and thiols. researchgate.net This reaction is often carried out under mild conditions, sometimes even at room temperature in the presence of air. researchgate.net

Table 2: Regioselectivity in Copper-Mediated Cross-Coupling

The choice between Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann amination (copper-catalyzed) can depend on the specific substrates and desired reaction conditions, with Buchwald-Hartwig conditions often being milder. researchgate.netyoutube.com

Exploration of Diverse Cross-Coupling Partners

The trifunctional nature of this compound offers a platform for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the halogen substituents (I > Br > Cl) allows for selective functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. organic-chemistry.orgnih.gov In the context of polysubstituted pyridines, this reaction has been employed to introduce aryl and heteroaryl moieties. researchgate.netnih.gov For instance, the coupling of heteroaryl halides with potassium aryltrifluoroborates, catalyzed by palladium acetate, has proven to be an efficient method for synthesizing heterobiaryls. researchgate.net The reaction conditions can be tailored to favor the coupling at the more reactive bromine atom over the chlorine atom.

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing alkynylpyridines. soton.ac.ukscirp.org The reaction of this compound with various terminal alkynes would be expected to proceed selectively at the C-Br bond under standard Sonogashira conditions, which often include a palladium catalyst like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base in a suitable solvent. libretexts.orgsoton.ac.ukscirp.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between aryl halides and amines, catalyzed by a palladium complex. chemspider.com This reaction is a powerful tool for the synthesis of arylamines. The reaction of this compound with various primary or secondary amines in the presence of a suitable palladium catalyst and a base would lead to the corresponding 3-amino-4-chloro-2-fluoropyridine derivatives. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. nih.gov

Table 1: Overview of Potential Cross-Coupling Reactions with this compound

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, base | 3-Aryl-4-chloro-2-fluoropyridine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, base | 3-Alkynyl-4-chloro-2-fluoropyridine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | 3-Amino-4-chloro-2-fluoropyridine |

Organometallic Intermediates and Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for preparing organolithium and organomagnesium compounds. wikipedia.org

The selective formation of organometallic intermediates from this compound is dictated by the relative reactivity of the halogens towards metal insertion or exchange. The C-Br bond is significantly more reactive than the C-Cl and C-F bonds in halogen-metal exchange reactions.

Lithiated Species:

Treatment of a similar compound, 3-bromo-4-fluoropyridine, with n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) results in a lithium-halogen exchange at the bromine position. echemi.com This generates a highly reactive 3-lithiated pyridine intermediate. This intermediate can then be trapped with various electrophiles.

Magnesiated Species:

Grignard reagents (organomagnesium halides) can be prepared from organic halides and magnesium metal. The reaction of this compound with magnesium would likely lead to the formation of the corresponding Grignard reagent, 3-(magnesiobromo)-4-chloro-2-fluoropyridine. Alternatively, halogen-metal exchange with a pre-formed Grignard reagent can also be employed. organic-chemistry.orgrsc.org The resulting pyridylmagnesium halide can then be used in subsequent reactions. For instance, C6 magnesiation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been demonstrated, followed by trapping with electrophiles to generate pentasubstituted pyridines. nih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. However, in the case of this compound, the high reactivity of the bromine atom towards halogen-metal exchange typically dominates over directed lithiation.

Following the formation of the 3-lithiated or 3-magnesiated pyridine intermediate via halogen-metal exchange, these nucleophilic species can be quenched with a wide array of electrophiles to introduce new functional groups at the 3-position.

Table 2: Examples of Electrophilic Quenching of Pyridine Organometallic Intermediates

| Organometallic Intermediate | Electrophile | Product |

| 3-Lithio-4-chloro-2-fluoropyridine | Triisopropyl borate | (4-Chloro-2-fluoro-pyridin-3-yl)boronic acid |

| 3-(Magnesiobromo)-4-chloro-2-fluoropyridine | Aldehyde (e.g., benzaldehyde) | (4-Chloro-2-fluoropyridin-3-yl)(phenyl)methanol |

| 3-Lithio-4-chloro-2-fluoropyridine | Carbon dioxide | 4-Chloro-2-fluoro-pyridine-3-carboxylic acid |

| 3-(Magnesiobromo)-4-chloro-2-fluoropyridine | Iodine | 4-Chloro-2-fluoro-3-iodopyridine |

Other Transformational Reactions (e.g., Reduction, Oxidation)

Beyond cross-coupling and organometallic reactions, this compound can potentially undergo other transformations.

Reduction:

The halogen substituents on the pyridine ring can be reduced. evitachem.com Catalytic hydrogenation using a palladium catalyst, for example, could potentially lead to the stepwise or complete removal of the halogen atoms, depending on the reaction conditions. The bromine atom would likely be the most susceptible to reduction.

Oxidation:

The oxidation of halogenated aromatic compounds can be a complex process. researchgate.net Under certain conditions, the pyridine ring itself could be oxidized to the corresponding N-oxide. However, the presence of multiple halogen atoms may influence the reactivity and could lead to degradation under harsh oxidative conditions.

Derivatization and Advanced Functionalization of 3 Bromo 4 Chloro 2 Fluoropyridine for Complex Molecular Architectures

Strategic Utility as a Polyfunctional Building Block in Organic Synthesis

3-Bromo-4-chloro-2-fluoropyridine is a valuable intermediate in organic synthesis due to the differential reactivity of its three halogen substituents. chemimpex.com The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), the chlorine atom at the 4-position is also susceptible to SNAr reactions, albeit under different conditions, and the bromine atom at the 3-position is well-suited for metal-catalyzed cross-coupling reactions. nih.gov This hierarchy of reactivity allows for a programmed, stepwise functionalization of the pyridine (B92270) core.

The presence of multiple reaction sites on a single, relatively simple starting material streamlines synthetic pathways, enabling the efficient construction of complex molecules that would otherwise require lengthy and less efficient routes. chemimpex.com The strategic placement of the halogens influences the electronic properties of the pyridine ring, further enhancing its utility in creating diverse molecular architectures. ias.ac.in This makes this compound a key component in the synthetic chemist's toolbox for building molecules with desired structural and electronic properties. ias.ac.inbohrium.com

The versatility of this building block is demonstrated by its application in the synthesis of various heterocyclic compounds. The controlled and selective nature of the reactions involving this compound makes it an essential precursor for creating complex molecular frameworks. chemimpex.comrsc.org

Synthesis of Highly Functionalized Pyridine Derivatives

The differential reactivity of the halogens in this compound is the cornerstone for the synthesis of a multitude of highly functionalized pyridine derivatives. The fluorine atom at the C-2 position is the most labile towards nucleophilic substitution. Reactions of 2-fluoropyridines are often significantly faster than those of their chloro- or bromo-analogs. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This allows for the selective introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at this position while leaving the chloro and bromo substituents intact.

Following the initial substitution at the C-2 position, the chlorine atom at the C-4 position can be targeted. While still reactive towards SNAr, it typically requires more forcing conditions or specific catalysts compared to the C-2 fluorine. This provides a second level of functionalization. Finally, the bromine atom at the C-3 position is generally unreactive towards nucleophilic substitution but is an excellent handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. acs.org This enables the introduction of aryl, alkynyl, and amino groups, respectively, at the C-3 position. This sequential and site-selective functionalization strategy allows for the precise and controlled synthesis of tri-substituted pyridines with diverse functionalities.

A general reaction cascade can be envisioned as follows:

Nucleophilic Aromatic Substitution at C-2: Reaction with a nucleophile (Nu1) displaces the highly reactive fluorine atom.

Nucleophilic Aromatic Substitution at C-4: A second nucleophile (Nu2) displaces the chlorine atom, often under more vigorous conditions.

Cross-Coupling at C-3: A carbon-carbon or carbon-heteroatom bond is formed at the bromine-bearing position using a suitable metal catalyst and coupling partner.

This stepwise approach provides a powerful tool for generating a library of highly substituted pyridine derivatives with tailored properties for various applications.

Construction of Novel Pyridine-Containing Scaffolds

The ability to introduce multiple functional groups with high regioselectivity makes this compound an ideal starting material for the construction of more complex, pyridine-containing scaffolds, including fused heterocyclic systems and penta-substituted frameworks.

Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their rigid, planar structures and unique electronic properties. ias.ac.inbohrium.com The functional groups introduced onto the this compound core can be designed to participate in subsequent intramolecular cyclization reactions, leading to the formation of fused ring systems.

For example, by introducing a nucleophile with a pendant reactive group at the C-2 or C-4 position, a subsequent cyclization onto an adjacent position can be orchestrated. If a suitable functional group is introduced at the C-3 position via a cross-coupling reaction, it can also participate in cyclization reactions with a neighboring substituent. This strategy has been successfully employed to synthesize a variety of fused systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.com The specific heterocyclic system formed depends on the nature of the functional groups introduced and the reaction conditions employed for the cyclization step.

The synthesis of furo[2,3-b]pyridines, for instance, can be achieved through the construction of a furan (B31954) ring onto a pre-existing pyridine structure. ias.ac.in This often involves the introduction of an oxygen nucleophile followed by a cyclization step. The versatility of this compound allows for the strategic placement of the necessary functionalities to facilitate such ring-forming reactions.

The development of synthetic routes to penta-substituted pyridines is a significant challenge in organic chemistry. These highly congested and electronically diverse molecules are valuable targets in drug discovery and materials science. This compound, or closely related polyhalogenated pyridines, can serve as a key starting point for accessing these complex frameworks.

One approach involves the sequential functionalization of all three halogenated positions, as described in section 4.2. The remaining two hydrogens on the pyridine ring can then be functionalized through methods such as directed ortho-metalation followed by reaction with an electrophile.

Alternatively, a "de novo" synthesis approach can be employed where the pyridine ring is constructed from acyclic precursors, allowing for the introduction of substituents with complete regiochemical control. researchgate.net However, the functionalization of pre-existing polyhalogenated pyridines offers a more direct route. For example, 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been demonstrated as a versatile intermediate for the synthesis of penta-substituted pyridines through regioselective SNAr reactions and subsequent cross-coupling reactions. researchgate.net The principles of differential reactivity observed with this compound are directly applicable to these more complex polyhalogenated systems, enabling the systematic construction of fully substituted pyridine rings.

The ability to generate penta-substituted pyridines opens up new avenues for exploring chemical space and designing molecules with finely tuned properties. The strategic use of polyfunctional building blocks like this compound is central to these efforts.

Interactive Data Tables

Advanced Analytical and Spectroscopic Characterization Techniques for Research Investigation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for 3-Bromo-4-chloro-2-fluoropyridine is not available in the reviewed literature. A proper analysis would require access to the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for each nucleus.

Proton (¹H) NMR

A ¹H NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents. The coupling between these two protons would provide information about their relative positions.

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to the halogens (C-2, C-3, and C-4) would exhibit characteristic chemical shifts and couplings, particularly the carbon attached to fluorine (C-F coupling).

Fluorine-19 (¹⁹F) NMR

A ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-2 position. Its chemical shift would be indicative of the electronic environment of the pyridine ring.

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the connectivity between the two protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons, which is critical for assigning the quaternary carbons, including those bonded to the halogens.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

HR-MS analysis would be required to determine the exact mass of the molecular ion. This experimental value would then be compared to the calculated theoretical mass of the molecular formula C₅H₂BrClFN to confirm the elemental composition. The isotopic pattern, particularly the presence of bromine and chlorine, would provide a characteristic signature in the mass spectrum. Analysis of the fragmentation pattern would offer further structural confirmation by identifying the loss of halogen atoms or other fragments.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, heterocyclic compounds like this compound. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets in the presence of a strong electric field. This method typically results in the formation of protonated molecules, denoted as [M+H]⁺, with minimal fragmentation. The high sensitivity and specificity of ESI-MS make it an invaluable tool for the accurate determination of the molecular weight of the compound.

For this compound, with a molecular formula of C₅H₂BrClFN, the expected monoisotopic mass is approximately 210.43 g/mol . In positive ion mode ESI-MS, the most prominent ion observed would be the protonated molecule [M+H]⁺. Depending on the solvent system and additives used, other adducts may also be detected, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺. These adducts provide additional confirmation of the molecular weight. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion cluster, which is a key signature for compounds containing these halogens.

Other ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), may also be employed, particularly for less polar analytes or when different fragmentation patterns are desired for structural elucidation.

| Adduct/Ion | Expected m/z (based on ⁷⁹Br and ³⁵Cl) | Expected m/z (based on ⁸¹Br and ³⁵Cl) | Expected m/z (based on ⁷⁹Br and ³⁷Cl) | Expected m/z (based on ⁸¹Br and ³⁷Cl) |

| [M+H]⁺ | 211.92 | 213.92 | 213.92 | 215.92 |

| [M+Na]⁺ | 233.90 | 235.90 | 235.90 | 237.90 |

| [M+K]⁺ | 249.88 | 251.88 | 251.88 | 253.88 |

Analysis of Fragmentation Patterns for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of this compound. In an MS/MS experiment, the molecular ion (or a specific adduct) is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For halogenated pyridines, a common fragmentation pathway involves the loss of the halogen substituents. acs.org The analysis of the mass-to-charge ratios of these fragment ions allows for the precise determination of the substitution pattern on the pyridine ring. The presence of both bromine and chlorine atoms in this compound leads to a complex but highly informative isotopic distribution in the fragment ions. The relative abundances of the isotopic peaks for fragments containing chlorine will be approximately 3:1 (³⁵Cl:³⁷Cl), while for fragments containing bromine, it will be nearly 1:1 (⁷⁹Br:⁸¹Br). chemguide.co.uk

Key fragmentation pathways for this compound would likely involve the sequential or concerted loss of Br, Cl, and F radicals or as HX (where X is the halogen). The stability of the resulting pyridinium (B92312) or pyridyl cations will influence the relative abundance of the observed fragment ions.

| Precursor Ion (m/z) | Fragmentation | Expected Fragment Ion (m/z) |

| [M+H]⁺ | Loss of HBr | 131.00 |

| [M+H]⁺ | Loss of HCl | 174.95 |

| [M+H]⁺ | Loss of HF | 191.92 |

| [M]⁺ | Loss of Br• | 130.93 |

| [M]⁺ | Loss of Cl• | 174.96 |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the characteristic vibrations of the pyridine ring and its substituents. The substitution pattern of this compound will result in a unique IR spectrum. The C-H stretching vibrations of the pyridine ring are typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the aromatic ring give rise to a series of bands between 1400 and 1600 cm⁻¹. The positions and intensities of these bands are sensitive to the nature and position of the substituents. chemspider.com

The C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region of the spectrum (below 1300 cm⁻¹). Specifically, C-F stretching bands are often strong and found in the 1000-1300 cm⁻¹ range. C-Cl stretching vibrations typically appear between 600 and 800 cm⁻¹, while C-Br stretches are found at lower wavenumbers, generally between 500 and 600 cm⁻¹. The out-of-plane C-H bending vibrations, which are also sensitive to the substitution pattern, appear below 900 cm⁻¹.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

| C-H Out-of-Plane Bend | < 900 |

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For pyridine and its derivatives, the ring breathing mode, a symmetric vibration of the entire ring, often gives a strong and characteristic Raman signal, typically around 1000 cm⁻¹. chemimpex.comhelixchrom.com The positions of other ring vibrations are also sensitive to substitution. nih.gov

The C-halogen stretching vibrations are also Raman active and can provide confirmatory information to the FT-IR data. The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of this compound, which is invaluable for its unambiguous identification and for distinguishing it from other isomers.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| Ring Breathing Mode | 980 - 1050 |

| C=C and C=N Ring Stretch | 1400 - 1620 |

| C-F Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and effective monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used chromatographic techniques for the analysis of non-volatile and thermally labile compounds like this compound. chemguide.co.uk These methods offer high resolution, sensitivity, and reproducibility.

A typical HPLC or UPLC method for this compound would employ a reversed-phase column, such as a C18 or C8 column, where the stationary phase is non-polar. The mobile phase would consist of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with different polarities.

For detection, a UV detector is commonly used, as the pyridine ring exhibits strong UV absorbance. The choice of wavelength for detection would be optimized based on the UV spectrum of this compound. When coupled with a mass spectrometer (LC-MS), this technique provides not only retention time data for quantification but also mass information for positive identification of the analyte and any impurities. helixchrom.com The use of volatile mobile phase additives, such as formic acid or ammonium (B1175870) acetate, is necessary for LC-MS compatibility to facilitate ionization. helixchrom.com UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. nih.gov

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8, 2.1-4.6 mm ID, 50-150 mm length |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Elution | Gradient elution |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV (e.g., at 254 nm or 270 nm) or Mass Spectrometry (ESI) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the investigation of this compound, particularly for the characterization of its volatile derivatives. This method combines the superior separation capability of gas chromatography with the precise detection and identification power of mass spectrometry. While this compound itself can be analyzed directly by GC-MS, the technique is especially valuable for identifying new, more complex, or less volatile molecules that have been chemically modified to become volatile derivatives. This process, known as derivatization, is essential when the original compounds have low volatility or poor thermal stability. libretexts.org

Derivatization chemically alters a compound to make it suitable for analysis by enhancing its volatility and thermal stability. libretexts.orgjfda-online.com For derivatives of this compound that may contain functional groups like alcohols, amines, or carboxylic acids, derivatization is a necessary step before GC-MS analysis. libretexts.org The most common methods for this purpose are silylation, acylation, and alkylation. libretexts.orgjfda-online.com Silylation, for example, involves replacing active hydrogen atoms in functional groups with a trimethylsilyl (B98337) (TMS) group, which generally increases the molecule's stability and volatility. libretexts.orgsigmaaldrich.com

The success of the analysis hinges on optimizing several GC-MS parameters. The choice of the GC column, typically a non-polar column like a DB-5ms, is critical for separating the derivatives based on their boiling points and chemical properties. mdpi.com The temperature program of the GC oven is carefully controlled to ensure efficient separation of the various components in a sample mixture. sigmaaldrich.com

Once separated by the GC, the derivative molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). This high-energy process causes the molecules to fragment into smaller, charged ions. The resulting fragmentation pattern is a unique "fingerprint" for the molecule. A key feature in the mass spectrum of a derivative of this compound would be the isotopic peaks for chlorine and bromine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, which results in two peaks separated by two mass-to-charge (m/z) units with a 3:1 intensity ratio for any fragment containing a chlorine atom. youtube.comchemguide.co.uk Bromine also has two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio, leading to two peaks of nearly equal height separated by two m/z units for bromine-containing fragments. youtube.comchemguide.co.uk The presence of both a 3:1 and a 1:1 isotopic pattern in the molecular ion region and key fragments provides definitive evidence of a derivative containing both chlorine and bromine. docbrown.info

The detailed findings from the GC-MS analysis, including the retention time of the derivative and its mass spectrum, allow researchers to elucidate the structure of the derivative. This information is crucial for understanding the reaction pathways, identifying metabolic products, and characterizing impurities in research involving this compound.

Interactive Data Table: Representative GC-MS Parameters for Analysis of a Silylated Derivative

The following table outlines typical, yet illustrative, parameters for the GC-MS analysis of a hypothetical trimethylsilyl (TMS) derivative of a this compound metabolite. These settings are representative of a standard approach for analyzing such volatile derivatives.

| Parameter | Setting | Description |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column | HP-5MS (or equivalent) | A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) suitable for a wide range of volatile and semi-volatile organic compounds. researchgate.net |

| Inlet Temperature | 260 °C | Ensures rapid and complete vaporization of the sample upon injection. nih.gov |

| Carrier Gas | Helium | An inert gas used to carry the sample through the column, typically at a constant flow rate (e.g., 1.0-1.5 mL/min). mdpi.com |

| Oven Program | Initial 50°C (2 min), ramp 10°C/min to 280°C (hold 5 min) | A programmed temperature ramp allows for the separation of compounds with a range of boiling points. sigmaaldrich.commdpi.com |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces reproducible fragmentation patterns for library matching (typically at 70 eV). mdpi.com |

| Source Temperature | 230 °C | The temperature of the ion source, maintained to ensure consistent ionization and prevent contamination. |

| Mass Range | m/z 40-550 | The range of mass-to-charge ratios scanned by the detector, set to encompass the expected molecular ion and fragment masses. nih.gov |

| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering and saturating the MS detector at the beginning of the run. nih.gov |

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Chloro 2 Fluoropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can determine the optimized molecular geometry, total energies, and the distribution of electron density within a molecule. For a molecule like 3-Bromo-4-chloro-2-fluoropyridine, DFT would be employed to understand how the interplay of the bromo, chloro, and fluoro substituents on the pyridine (B92270) ring influences its stability and electronic characteristics.

In a general sense, DFT studies on simpler halopyridines, such as 3-fluoropyridine, 3-chloropyridine, and 3-bromopyridine, have shown that the nature of the halogen substituent and its position on the pyridine ring significantly affect the molecule's properties. researchgate.net These studies typically use a basis set, such as 6-311++G(d,p), to provide a detailed description of the electron orbitals. researchgate.net For this compound, similar calculations would reveal the bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

The electronic properties derived from DFT calculations, such as dipole moment and polarizability, are crucial for predicting the molecule's behavior in various environments. For instance, understanding the solvent effects on the electronic structure can be critical in predicting reaction outcomes in different media. researchgate.net

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital tool for identifying the regions in a molecule that are rich or poor in electrons. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack.

For this compound, an MEP analysis would highlight the electron-rich nitrogen atom of the pyridine ring as a site of negative potential. The electron-withdrawing nature of the halogen substituents would create regions of positive potential on the carbon atoms of the pyridine ring, particularly at positions susceptible to nucleophilic substitution.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and hardness. A smaller HOMO-LUMO gap generally implies higher reactivity.

In the case of this compound, the presence of multiple halogens would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. The distribution of these orbitals across the molecule would indicate the most likely sites for chemical reactions. For instance, the LUMO distribution would suggest the positions most susceptible to nucleophilic attack.

To illustrate these concepts, consider the HOMO-LUMO data for simpler halopyridines, which show how the halogen's electronegativity influences the orbital energies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3-Fluoropyridine | -6.89 | -0.78 | 6.11 |

| 3-Chloropyridine | -6.92 | -1.05 | 5.87 |

| 3-Bromopyridine | -6.87 | -1.15 | 5.72 |

Note: The data in this table is illustrative and based on general trends observed for monohalopyridines. Specific values for this compound would require dedicated calculations.

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For a molecule like this compound, this is particularly useful for understanding its reactivity in nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for halopyridines.

The reaction of this compound with a nucleophile would proceed through a Meisenheimer complex, a negatively charged intermediate. vaia.com Computational modeling can map out the entire reaction pathway, from reactants to products, identifying the structure and energy of the transition state. The activation energy barrier calculated from the difference in energy between the reactants and the transition state provides a quantitative measure of the reaction rate.

Studies on the reactivity of halopyridines have shown that the nature of the leaving group is a critical factor. For instance, the 2-fluoro substituent on a pyridine ring is known to be highly reactive towards nucleophilic substitution, often more so than a chloro substituent at the same position. nih.gov This is attributed to the high electronegativity of fluorine, which stabilizes the transition state. nih.gov Therefore, in a reaction involving this compound, the fluorine at the 2-position would be the most likely site for nucleophilic attack.

Predictive Studies on Regioselectivity and Reaction Outcomes

A key advantage of computational chemistry is its ability to predict the regioselectivity of chemical reactions. In the case of this compound, there are multiple potential sites for a nucleophile to attack. By calculating the activation energies for the substitution at each halogenated position, it is possible to predict which product will be preferentially formed.

The regioselectivity is governed by the relative stability of the possible transition states. For SNAr reactions on the pyridine ring, the stability of the Meisenheimer intermediate is paramount. The electron-withdrawing groups on the ring stabilize this intermediate, and their positions relative to the site of attack are crucial.

Based on general principles of halopyridine reactivity, the order of leaving group ability in SNAr reactions is typically F > Cl > Br. nih.gov This suggests that in a reaction of this compound with a nucleophile, the substitution of the fluorine atom at the C2 position is the most probable outcome. Computational models can confirm this by providing quantitative data on the energy barriers for substitution at the C2, C3, and C4 positions. These predictive studies are invaluable for guiding synthetic efforts and avoiding the formation of undesired byproducts.

Strategic Applications in Advanced Organic Synthesis Research

Role as a Key Building Block in Medicinal Chemistry Research Programs

In the realm of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is relentless. The structural and electronic properties of 3-Bromo-4-chloro-2-fluoropyridine make it a valuable scaffold for the design and synthesis of new drug candidates.

Precursors to Novel Biologically Active Small Molecules

The ability to selectively functionalize the three halogenated positions of this compound allows for the systematic exploration of chemical space around a core pyridine (B92270) structure. This is a crucial strategy in lead optimization, where subtle structural modifications can lead to significant improvements in biological activity, selectivity, and pharmacokinetic properties. While specific, publicly available examples of its direct use in synthesizing named, biologically active small molecules are limited, the general class of halogenated pyridines serves as crucial intermediates in the creation of pharmaceuticals targeting a range of diseases. For instance, related halogenated pyridines are known to be precursors for anti-inflammatory and anti-cancer agents. Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the reactivity of such compounds, with the lowest unoccupied molecular orbital (LUMO) often indicating the most likely site for nucleophilic attack, a key consideration in planning synthetic routes to new bioactive molecules.

Scaffold Diversity in Drug Discovery Research

The concept of "scaffold diversity" is central to modern drug discovery, aiming to generate libraries of compounds with varied three-dimensional shapes to interact with a wide array of biological targets. This compound serves as an excellent starting point for generating such diversity. Through sequential and controlled reactions, a multitude of substituents can be introduced, leading to a vast number of structurally distinct molecules from a single, readily available precursor. This approach is more efficient than synthesizing each new scaffold from scratch. The pyridine core itself is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs due to its favorable physicochemical properties and ability to engage in key binding interactions with proteins.

Intermediates in Agrochemical Research and Development

The principles that make this compound valuable in medicinal chemistry also apply to the agrochemical sector. The development of new herbicides, pesticides, and fungicides often relies on the synthesis of novel heterocyclic compounds. The strategic placement of halogens on the pyridine ring can influence the biological activity, environmental persistence, and selectivity of the final agrochemical product. Halogenated pyridines, as a class, are integral to the formulation of various agrochemicals designed to enhance crop protection and yield. The specific substitution pattern of this compound offers a unique template for the development of next-generation crop protection agents, although detailed public-domain research on its specific applications remains sparse.

Contribution to Materials Science Research (e.g., Organic Electronics)

The application of functionalized pyridine derivatives extends beyond the life sciences into the realm of materials science, particularly in the field of organic electronics. The electronic properties of the pyridine ring, combined with the potential for extensive functionalization, make compounds like this compound attractive for the synthesis of new materials with tailored optical and electronic properties. For instance, related bromo-fluoropyridines have been utilized in the synthesis of ligands for organometallic complexes, such as those based on iridium, which are key components in Organic Light Emitting Diodes (OLEDs). The fluorine substituents can enhance the performance and stability of these materials. While direct evidence of this compound's use in this specific application is not widely reported, its structural similarity to known precursors suggests its potential as a valuable building block in the creation of novel materials for displays, lighting, and other electronic devices.

Future Research Directions and Emerging Trends in Polyhalogenated Pyridine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of polyhalogenated pyridines has traditionally relied on methods that can be lengthy and environmentally taxing. The drive towards "green chemistry" is pushing for the development of more efficient and sustainable synthetic routes. Key areas of focus include minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

One promising approach is the use of water as a solvent for nucleophilic substitution reactions on polyhalogenated pyridines. acs.org An environmentally benign and highly efficient method for the selective amination of various polyhalogenated pyridines has been developed using water as the solvent, which is a significant step towards sustainability. acs.org This method avoids the use of volatile organic compounds (VOCs) and can be performed under mild conditions, often leading to high yields of the desired 2-aminopyridine (B139424) derivatives. acs.org

Another area of development is the use of catalysis to improve efficiency. While palladium-catalyzed cross-coupling reactions are well-established for creating C-C and C-N bonds with pyridine (B92270) rings, future research is aimed at developing catalysts that are more active, stable, and recyclable. Furthermore, there is a growing interest in metal-free catalytic systems to avoid contamination of the final products with residual metals, which is particularly important in pharmaceutical applications. rsc.org

Below is a comparative table of traditional versus emerging sustainable synthetic methods for functionalizing polyhalogenated pyridines.

| Feature | Traditional Synthetic Methods | Emerging Sustainable Methods |

| Solvent | Often volatile organic compounds (e.g., DMF, Toluene) | Water, ionic liquids, or solvent-free conditions acs.org |

| Catalyst | Stoichiometric reagents, precious metal catalysts (e.g., Pd, Cu) | Recyclable catalysts, metal-free catalysts, biocatalysis rsc.org |

| Energy Input | High temperatures, prolonged reaction times | Microwave irradiation, ultrasound, milder reaction conditions |

| Waste Generation | Significant by-product formation | High atom economy, reduced by-products |

| Selectivity | Can be challenging to control regioselectivity | High site-selectivity through catalyst or reagent design rsc.org |

The classic Hantzsch pyridine synthesis, while historically significant, often requires harsh conditions and can produce significant waste. youtube.com Modern advancements are focused on overcoming these limitations to provide more direct and cleaner routes to highly substituted pyridines.

Exploration of Undiscovered Reactivity Modes and Tandem Reactions

The reactivity of polyhalogenated pyridines is dominated by nucleophilic aromatic substitution, where the position of substitution is dictated by the electronic effects of the halogen atoms and the nitrogen atom in the ring. nih.gov However, researchers are increasingly exploring less conventional reactivity modes to access novel chemical space.

One such area is the "halogen dance" reaction, which involves the base-induced intramolecular migration of a halogen atom. nih.gov This has been successfully used for the synthesis of unique pentasubstituted pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, from more readily available isomers. nih.gov These complex halogen patterns would be difficult to achieve through traditional stepwise methods.

Tandem reactions, also known as cascade or domino reactions, are another exciting frontier. These processes involve multiple bond-forming events in a single synthetic operation, which significantly increases efficiency by reducing the number of purification steps and the amount of solvent and reagents used. For instance, a one-pot procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines has been developed, showcasing the potential of tandem reactions to rapidly build molecular complexity. acs.org

Future research will likely focus on discovering new tandem reaction sequences involving polyhalogenated pyridines. This could include combining metal-catalyzed cross-coupling reactions with subsequent cyclization steps or developing novel multi-component reactions where several simple starting materials are combined to form a complex product in a single step.

| Tandem Reaction Type | Description | Potential Application for Polyhalogenated Pyridines |

| Coupling/Cyclization | A cross-coupling reaction is followed by an intramolecular cyclization to form a fused ring system. | Synthesis of novel heterocyclic scaffolds for medicinal chemistry. |

| Multi-component Reactions | Three or more reactants combine in a single pot to form a product that contains portions of all reactants. | Rapid generation of diverse libraries of substituted pyridines for screening. researchgate.net |

| Halogen Dance/Functionalization | A halogen migration is followed by trapping of the resulting organometallic intermediate with an electrophile. nih.gov | Access to previously inaccessible substitution patterns on the pyridine ring. nih.gov |

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design

The synthesis of complex molecules like 3-Bromo-4-chloro-2-fluoropyridine and other polyhalogenated pyridines can be a significant challenge, often requiring multi-step sequences and extensive optimization. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. preprints.org

Furthermore, AI is being integrated with automated robotic systems to create "self-driving laboratories." youtube.com In such a setup, an AI algorithm can design an experiment, a robot can perform it, and the results can be fed back to the AI to design the next experiment, creating a closed loop of design, execution, and learning. youtube.com

| AI/ML Application | Description | Impact on Polyhalogenated Pyridine Chemistry |

| Retrosynthetic Analysis | AI algorithms propose synthetic routes by identifying potential precursor molecules. nih.govchemrxiv.org | Faster identification of viable and novel synthetic pathways to complex targets. cas.org |

| Reaction Outcome Prediction | ML models predict the products and yields of unknown reactions based on training data. preprints.org | Reduced reliance on trial-and-error experimentation; improved planning of synthetic campaigns. nih.gov |

| Condition Optimization | ML algorithms suggest optimal reaction parameters (temperature, solvent, catalyst) to maximize yield. preprints.org | Higher efficiency and reduced cost for the synthesis of valuable pyridine intermediates. |

| Automated Synthesis | AI-controlled robotic platforms execute and optimize reactions in real-time. youtube.com | Accelerated discovery and development of new pyridine-based molecules and materials. youtube.com |

Expansion of Applications into Novel Areas of Chemical Science

Halogenated pyridines are well-established as key building blocks in pharmaceuticals and agrochemicals. nih.govresearchgate.net However, their unique properties are leading to their exploration in a variety of new and exciting areas of chemical science.

In materials science , the high degree of functionalization possible with polyhalogenated pyridines makes them attractive monomers for the synthesis of advanced polymers. eurekalert.orgelsevier.com For example, pyridine-based polymers have been designed and synthesized for the efficient removal of radioactive perrhenate (B82622) (a surrogate for pertechnetate) from nuclear waste. nih.gov Machine learning models were used to predict that halogenated pyridine polymers would have enhanced adsorption capabilities, a prediction that was confirmed experimentally. nih.gov

As ligands in organometallic chemistry , the electronic properties of the pyridine ring can be finely tuned by the number and type of halogen substituents. nih.gov This allows for the rational design of ligands that can stabilize unusual oxidation states of metals or promote specific catalytic transformations. These tailored ligands are crucial for developing new catalysts for a wide range of chemical reactions.

In the field of chemical biology , fluorinated pyridines are of particular interest. The fluorine atom can act as a reporter group for ¹⁹F NMR spectroscopy, allowing for the study of protein-ligand interactions without the need for isotopic labeling. The unique electronic properties of the C-F bond can also be exploited to modulate the binding affinity and metabolic stability of drug candidates.

The development of new pyridine heterocyclic hybrids continues to be an active area of research, with many new derivatives showing promise as anticancer agents. rsc.orgnih.gov The pyridine scaffold's ability to be readily modified makes it an ideal starting point for the discovery of new therapeutic agents. rsc.orgnih.gov

| Application Area | Role of Polyhalogenated Pyridines | Example |

| Materials Science | Monomers for functional polymers with tailored electronic and adsorption properties. nih.govelsevier.com | Halogenated pyridine polymers for selective capture of radioactive waste. nih.gov |

| Organometallic Chemistry | Tunable ligands for controlling the reactivity and stability of metal complexes. nih.gov | Development of new catalysts for selective C-H functionalization. researchgate.net |

| Chemical Biology | Probes for studying biological systems and building blocks for bioactive molecules. | ¹⁹F NMR probes for monitoring protein-ligand binding. |

| Medicinal Chemistry | Scaffolds for the design and synthesis of novel therapeutic agents. rsc.orgnih.gov | Pyridine derivatives with potent anticancer activity. rsc.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-4-chloro-2-fluoropyridine, and how can purity be validated?

- Answer : The compound can be synthesized via sequential halogenation of pyridine derivatives. Bromination at the 3-position and chlorination at the 4-position are typically achieved using reagents like N-bromosuccinimide (NBS) or PCl₅ under anhydrous conditions . Fluorination at the 2-position often employs KF or Selectfluor in polar aprotic solvents. Purity is validated using HPLC (>98% purity) or GC-MS to confirm retention times and mass spectra. Melting point analysis (e.g., 52–57°C for analogous bromo-chloropyridines) provides additional confirmation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Distinct shifts for fluorine (δ ~160 ppm in ¹⁹F NMR) and halogenated carbons (δ ~140–150 ppm for bromine in ¹³C NMR) .

- IR Spectroscopy : C-F stretches (~1,200 cm⁻¹) and C-Br stretches (~550 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z ≈ 209.4 (C₅H₂BrClFN) with fragmentation patterns matching halogen loss .

Q. How should researchers handle and store this compound safely?

- Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks . Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis. Avoid exposure to moisture, as halogenated pyridines may degrade into toxic byproducts (e.g., HF or HBr) .

Advanced Research Questions

Q. How can regioselectivity be controlled in cross-coupling reactions involving this compound?

- Answer : The bromine atom is more reactive than chlorine in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C to selectively substitute bromine . Chlorine substitution requires harsher conditions (e.g., CuI/ligands in DMF at 120°C) . Computational studies (DFT) predict activation barriers, guiding ligand selection for desired selectivity .

Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution (NAS)?

- Answer :

- Solvent Choice : DMSO enhances NAS at fluorine due to its polar aprotic nature, while DMF favors bromine substitution .